molecular formula C28H25N5O5S2 B11705063 2-[2,7-bis(benzylsulfamoyl)-9H-fluoren-9-ylidene]hydrazinecarboxamide

2-[2,7-bis(benzylsulfamoyl)-9H-fluoren-9-ylidene]hydrazinecarboxamide

Cat. No.: B11705063
M. Wt: 575.7 g/mol
InChI Key: JYYWTVCEHYRCIT-UHFFFAOYSA-N
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Description

{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a fluorene core substituted with benzylsulfamoyl groups and an amino urea moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of {[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA typically involves multiple steps, starting with the preparation of the fluorene core. The benzylsulfamoyl groups are introduced through sulfonation reactions, followed by the attachment of the amino urea moiety. The reaction conditions often require the use of organic solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA undergoes various chemical reactions, including:

Scientific Research Applications

{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfamoyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The amino urea moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H25N5O5S2

Molecular Weight

575.7 g/mol

IUPAC Name

[[2,7-bis(benzylsulfamoyl)fluoren-9-ylidene]amino]urea

InChI

InChI=1S/C28H25N5O5S2/c29-28(34)33-32-27-25-15-21(39(35,36)30-17-19-7-3-1-4-8-19)11-13-23(25)24-14-12-22(16-26(24)27)40(37,38)31-18-20-9-5-2-6-10-20/h1-16,30-31H,17-18H2,(H3,29,33,34)

InChI Key

JYYWTVCEHYRCIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=O)N)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5

Origin of Product

United States

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